molecular formula C18H24N4O3 B6710388 Methyl 3-[(2,5-dimethylpyrazol-3-yl)methylcarbamoylamino]-2-methyl-2-phenylpropanoate

Methyl 3-[(2,5-dimethylpyrazol-3-yl)methylcarbamoylamino]-2-methyl-2-phenylpropanoate

Cat. No.: B6710388
M. Wt: 344.4 g/mol
InChI Key: VBMAMBPMZIVDNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(2,5-dimethylpyrazol-3-yl)methylcarbamoylamino]-2-methyl-2-phenylpropanoate is a complex organic compound that features a pyrazole ring, a methyl ester group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2,5-dimethylpyrazol-3-yl)methylcarbamoylamino]-2-methyl-2-phenylpropanoate typically involves multi-step organic reactions. One common method starts with the preparation of 2,5-dimethylpyrazole, which is then reacted with appropriate reagents to introduce the methylcarbamoylamino group. The final step involves esterification to form the methyl ester group .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2,5-dimethylpyrazol-3-yl)methylcarbamoylamino]-2-methyl-2-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a halogen or other functional group.

Scientific Research Applications

Methyl 3-[(2,5-dimethylpyrazol-3-yl)methylcarbamoylamino]-2-methyl-2-phenylpropanoate has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new therapeutic agents.

    Industry: The compound could be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 3-[(2,5-dimethylpyrazol-3-yl)methylcarbamoylamino]-2-methyl-2-phenylpropanoate exerts its effects depends on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and methyl ester-containing molecules. Examples might include:

  • 3,5-Dimethylpyrazole
  • Methyl 2-phenylpropanoate

Uniqueness

What sets Methyl 3-[(2,5-dimethylpyrazol-3-yl)methylcarbamoylamino]-2-methyl-2-phenylpropanoate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

methyl 3-[(2,5-dimethylpyrazol-3-yl)methylcarbamoylamino]-2-methyl-2-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-13-10-15(22(3)21-13)11-19-17(24)20-12-18(2,16(23)25-4)14-8-6-5-7-9-14/h5-10H,11-12H2,1-4H3,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMAMBPMZIVDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)CNC(=O)NCC(C)(C2=CC=CC=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.